1-Methyl-3-prop-1-enylbenzene

Description

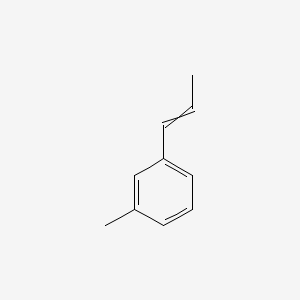

1-Methyl-3-prop-1-enylbenzene (C₁₀H₁₂) is a substituted aromatic compound featuring a methyl group at position 1 and a prop-1-enyl (allyl) group at position 3 of the benzene ring. The allyl substituent introduces unsaturation (C=C), influencing reactivity and physicochemical properties. For instance, highlights the synthesis of 3-methylbenzamide derivatives via reactions involving 3-methylbenzoic acid, suggesting analogous routes could apply to allyl-substituted toluenes . Structural characterization techniques like X-ray crystallography (via SHELX/ORTEP tools, as in –3, 6) and spectroscopy (1H/13C NMR, IR) are critical for confirming such structures .

Structure

2D Structure

3D Structure

Properties

CAS No. |

17271-70-4 |

|---|---|

Molecular Formula |

C17H23N5O2 |

Synonyms |

1-Methyl-3-(1-propenyl)benzene |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Meta-Substituted Toluenes

Key analogs include:

Physical Properties :

- The allyl group in this compound reduces molecular weight (C₁₀H₁₂) compared to m-cymene (C₁₀H₁₄), likely lowering boiling points due to decreased van der Waals interactions.

- Unsaturation in the allyl group enhances reactivity (e.g., susceptibility to electrophilic addition) versus saturated isopropyl groups in m-cymene .

Synthesis and Reactivity :

- Allyl-substituted aromatics are often synthesized via Friedel-Crafts alkylation or transition-metal-catalyzed coupling. ’s use of 3-methylbenzoic acid derivatives hints at possible carboxylate intermediates for functionalization .

- m-Cymene, by contrast, is typically derived from alkylation of toluene with isopropyl halides .

Functional Group Influence on Crystallography and Bonding

- Hydrogen-bonding patterns () differ significantly between allyl and isopropyl analogs. Allyl’s π-electrons may engage in weaker CH-π interactions, whereas m-cymene’s branched isopropyl group could promote denser crystal packing .

- Structural validation tools like SHELXL () and ORTEP-3 () are essential for resolving such differences in solid-state arrangements .

Preparation Methods

Reaction Conditions and Mechanism

The reaction proceeds at elevated temperatures (250–400°C) under reduced pressure or inert atmospheres to prevent oxidative side reactions. The catalyst facilitates the abstraction of hydrogen atoms from the propyl side chain, resulting in the formation of a double bond. For example, using 5% Pd/C at 300°C, yields of up to 68% have been reported in analogous systems. Side products, such as fully dehydrogenated derivatives or positional isomers, are minimized by optimizing residence time and catalyst loading.

Friedel-Crafts Alkylation Followed by Dehydration

A two-step synthesis involving Friedel-Crafts alkylation and subsequent dehydration is another viable route. This approach is particularly useful for introducing the prop-1-enyl group regioselectively.

Friedel-Crafts Alkylation of Toluene

Toluene undergoes alkylation with 3-chloropropene in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-methyl-3-(2-chloropropyl)benzene. The reaction is conducted at 0–5°C to suppress polysubstitution. The chloro intermediate is then subjected to hydrolysis to yield 1-methyl-3-(2-hydroxypropyl)benzene.

Acid-Catalyzed Dehydration

The alcohol intermediate is dehydrated using concentrated sulfuric acid or phosphoric acid at 80–120°C. This step eliminates a water molecule, forming the prop-1-enyl group. Yields for this step typically range from 70–85%, depending on acid strength and temperature control.

Cross-Coupling Reactions via Heck or Suzuki-Miyaura Protocols

Transition-metal-catalyzed cross-coupling reactions provide a modular approach to constructing the prop-1-enyl moiety. The Heck reaction, for instance, couples aryl halides with alkenes in the presence of palladium catalysts.

Heck Coupling of 3-Bromo-1-methylbenzene

3-Bromo-1-methylbenzene reacts with propene using a palladium(II) acetate catalyst and a phosphine ligand (e.g., PPh₃) in a polar aprotic solvent like DMF. The reaction proceeds at 100–120°C, yielding this compound with regioselectivity favoring the trans-isomer. Typical yields range from 60–75%, with byproducts arising from over-insertion or homocoupling.

Isomerization of 1-Methyl-3-prop-2-enylbenzene

Positional isomerization offers a route to correct double-bond placement. Acidic or basic conditions can shift the double bond from the less stable prop-2-enyl isomer to the thermodynamically favored prop-1-enyl form.

Q & A

Q. Example Discrepancy Resolution :

| Bond Type | Experimental (Å) | DFT (Å) | Discrepancy Resolution Strategy |

|---|---|---|---|

| C=C (prop-1-enyl) | 1.34 | 1.32 | Check for thermal motion artifacts; refine hydrogen positions . |

[Advanced] What hydrogen-bonding motifs are critical for stabilizing the crystal lattice of this compound?

Answer:

Graph set analysis ( R₂²(8) motifs) identifies weak C-H···π interactions between aromatic rings and prop-1-enyl groups. Key steps:

Identify Donor/Acceptor Pairs : Use Mercury 4.0 to map C-H···π contacts (distance: 2.7–3.3 Å; angle: 140–170°).

Topology Analysis : Apply Etter’s rules to classify motifs (e.g., D for chains, R for rings).

Q. Workflow :

- Data Integration : Use SAINT for multi-component datasets.

- Twinning Matrix : Confirm via PLATON’s TWINCHECK.

- Final Model : Validate with CCDC’s EnCIFer .

[Basic] What safety protocols are essential for handling this compound in synthetic workflows?

Answer:

- Ventilation : Use fume hoods (minimum airflow 0.5 m/s).

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats.

- Spill Management : Absorb with vermiculite; neutralize with 10% NaOH.

- Exposure Response :

[Advanced] How do solvent polarity and substituent effects influence the UV-Vis absorption profile of this compound?

Answer:

- Solvent Effects : Red shifts (10–15 nm) in polar solvents (e.g., ethanol) due to π→π* transitions.

- Substituent Impact : Electron-donating groups (e.g., methyl) increase λmax by 20–30 nm vs. electron-withdrawing groups.

Q. Methodology :

Sample Prep : 0.01 mM solutions in spectrographic-grade solvents.

Instrumentation : Shimadzu UV-2600 (scan range: 200–400 nm).

Data Analysis : TD-DFT (CAM-B3LYP) to correlate experimental and theoretical spectra .

[Advanced] What mechanistic insights can kinetic isotope effects (KIEs) provide about the electrophilic substitution of this compound?

Answer:

Deuterium labeling at the prop-1-enyl position reveals:

- Primary KIE (kH/kD > 1) : Indicates rate-limiting proton transfer (e.g., nitration).

- Secondary KIE (kH/kD ≈ 1) : Suggests non-rate-limiting σ-complex formation.

Q. Experimental Setup :

- Isotopic Substrates : Synthesize deuterated analogs via Pd-catalyzed H/D exchange.

- Reaction Monitoring : Use ¹H NMR to track deuterium retention at reaction sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.